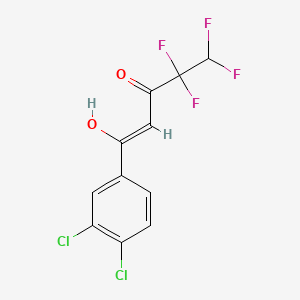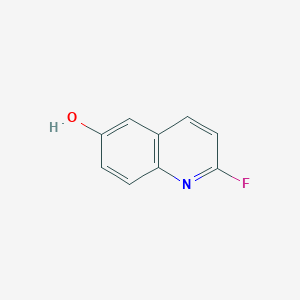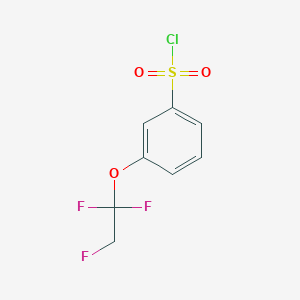
3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride is a specialized chemical compound with the molecular formula C8H6ClF3O3S and a molecular weight of 274.65 g/mol . This compound is known for its unique trifluoroethoxy group attached to a benzene ring, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-(1,1,2-Trifluoroethoxy)benzene with chlorosulfonic acid or sulfuryl chloride in the presence of a catalyst such as anhydrous aluminum chloride . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include nitro and halogenated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds . This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethoxy)benzene-1-sulfonyl chloride
- 3-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
- 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
Uniqueness
3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride is unique due to its trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific reactivity and stability profiles .
Eigenschaften
Molekularformel |
C8H6ClF3O3S |
|---|---|
Molekulargewicht |
274.65 g/mol |
IUPAC-Name |
3-(1,1,2-trifluoroethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3O3S/c9-16(13,14)7-3-1-2-6(4-7)15-8(11,12)5-10/h1-4H,5H2 |
InChI-Schlüssel |
RZPXZBYVVFMEAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OC(CF)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


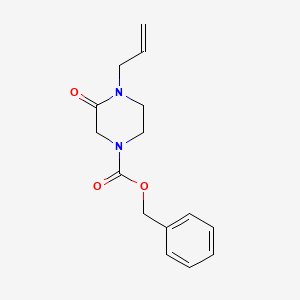
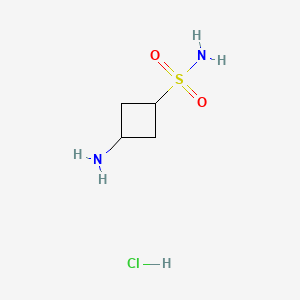
![Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13497629.png)
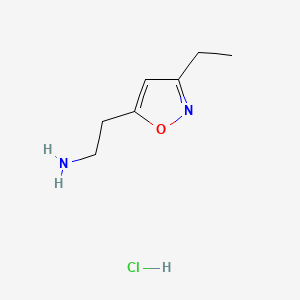
![2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13497635.png)
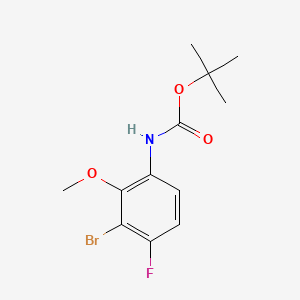
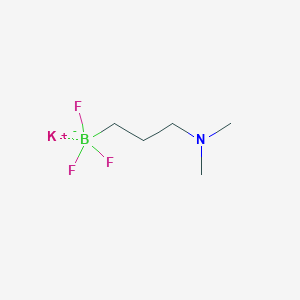
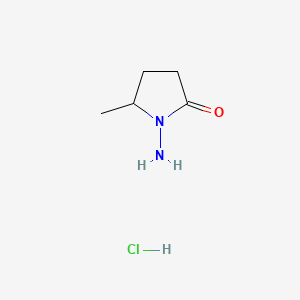
![Methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]prop-2-enoate](/img/structure/B13497655.png)
![rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis](/img/structure/B13497661.png)
![2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B13497665.png)
![(3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide](/img/structure/B13497675.png)
